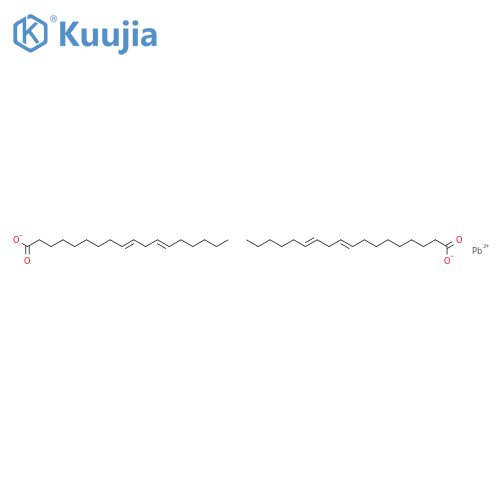Cas no 16996-51-3 (9,12-Octadecadienoicacid (9Z,12Z)-, lead salt (1:?))

16996-51-3 structure
商品名:9,12-Octadecadienoicacid (9Z,12Z)-, lead salt (1:?)
9,12-Octadecadienoicacid (9Z,12Z)-, lead salt (1:?) 化学的及び物理的性質
名前と識別子
-
- 9,12-Octadecadienoicacid (9Z,12Z)-, lead salt (1:?)
- LEAD LINOLEATE,FUSED
- (9Z,12Z)-Octadeca-9,12-dienoic acid, lead salt
- 9,12-Octadecadienoic acid (9Z,12Z)-, lead salt
- 9,12-octadecadienoic acid, (9Z,12Z)-, lead(2+) salt
- Lead linoleate
- (9Z,12Z)-9,12-Octadecadienoic acid
- lead,(1:x) salt
- 16996-51-3
- EINECS 241-077-2
- lead(2+);(9Z,12Z)-octadeca-9,12-dienoic acid
- 9,12-Octadecadienoic acid (9Z,12Z)-, lead salt (1:?)
- (9Z,12Z)-9,12-Octadecadienoic acid/lead,(1:x) salt
-
- インチ: InChI=1S/2C18H32O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6+,10-9+;
- InChIKey: DGTMIDXVFLADCI-QHZHXWOHSA-L
- ほほえんだ: [Pb+2].CCCCC/C=C/C/C=C/CCCCCCCC([O-])=O.CCCCC/C=C/C/C=C/CCCCCCCC([O-])=O
計算された属性
- せいみつぶんしりょう: 484.21336
- どういたいしつりょう: 488.21688g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 14
- 複雑さ: 267
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- PSA: 37.3
9,12-Octadecadienoicacid (9Z,12Z)-, lead salt (1:?) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| City Chemical | L6774-100GM |
Lead Linoleate |
16996-51-3 | fused | 100gm |
$188.92 | 2023-09-19 |
9,12-Octadecadienoicacid (9Z,12Z)-, lead salt (1:?) 関連文献
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
